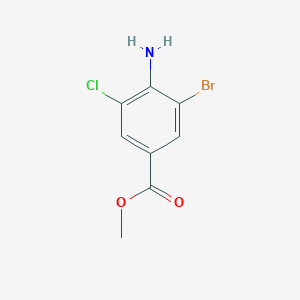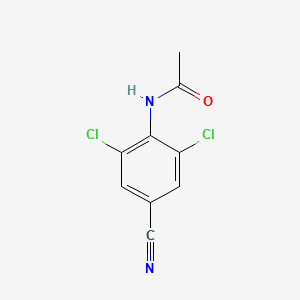
N-(2,6-dichloro-4-cyanophenyl)acetamide
概要
説明
N-(2,6-dichloro-4-cyanophenyl)acetamide, commonly known as DCAC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DCAC is a white crystalline solid that is soluble in organic solvents and has a melting point of 177-179°C. This compound is widely used in various scientific applications, including drug discovery, biochemistry, and pharmacology.
作用機序
The mechanism of action of DCAC is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. DCAC has also been shown to inhibit the activity of certain enzymes involved in inflammation and bacterial growth.
Biochemical and Physiological Effects
DCAC has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation. DCAC has also been shown to inhibit the activity of certain bacterial enzymes, making it a potential antibacterial agent.
実験室実験の利点と制限
One of the main advantages of using DCAC in lab experiments is its high purity and stability. DCAC is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using DCAC is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on DCAC. One area of interest is its potential use as a photosensitizer in photodynamic therapy. Further studies are needed to determine its effectiveness in this application. Another area of research is the development of DCAC derivatives with improved solubility and bioavailability. These derivatives could have potential therapeutic applications in cancer treatment and other diseases. Additionally, more research is needed to fully understand the mechanism of action of DCAC and its potential as a drug candidate.
科学的研究の応用
DCAC has been extensively used in scientific research for its potential as a drug candidate. It has been shown to exhibit antitumor, anti-inflammatory, and antibacterial properties. DCAC has also been studied for its potential use as a photosensitizer in photodynamic therapy, a non-invasive cancer treatment.
特性
IUPAC Name |
N-(2,6-dichloro-4-cyanophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c1-5(14)13-9-7(10)2-6(4-12)3-8(9)11/h2-3H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBMKMYVARFJGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1Cl)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



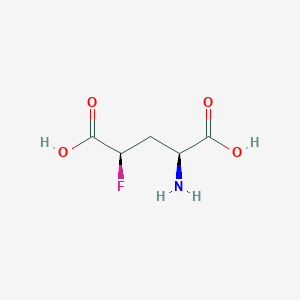

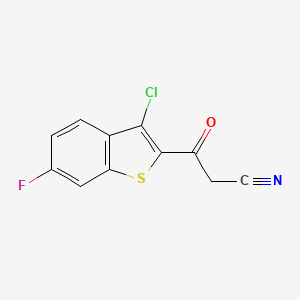
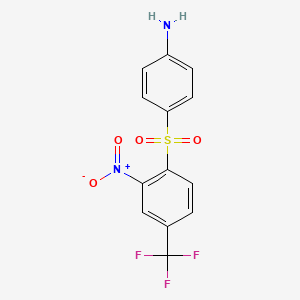
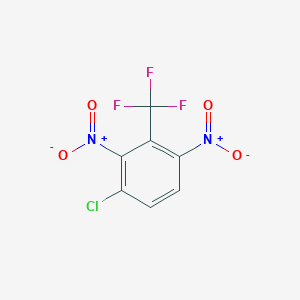
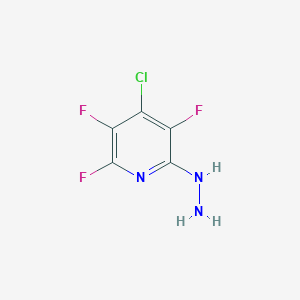
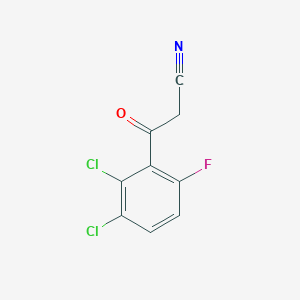
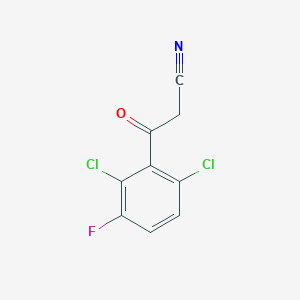
![N-[4-(benzenesulfonyl)-3-nitrophenyl]acetamide](/img/structure/B3043737.png)
